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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Nitrophenoxy)acetic acid (CAS No. 1878-88-2). The information presented herein is essential
for the identification, characterization, and quality control of this compound in research and
development settings. This document details available data for Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by
generalized experimental protocols.

Spectroscopic Data Summary

While specific, publicly available spectra for (3-Nitrophenoxy)acetic acid are not widespread,
data can be sourced through various chemical suppliers who indicate its availability. The
following tables are based on typical spectral regions for the functional groups present in the
molecule and will be updated as precise data becomes available.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)

) Carboxylic Acid (-
~10-13 Singlet (broad) 1H
COOH)
~7.9-8.1 Multiplet 1H Aromatic C-H
~7.5-7.7 Multiplet 1H Aromatic C-H
~7.2-7.4 Multiplet 2H Aromatic C-H
~4.8 Singlet 2H Methylene (-O-CHz-)
. 1 13 1

Chemical Shift (ppm) Assignment

~170-175 Carboxylic Acid Carbonyl (C=0)
~158 Aromatic Carbon (C-O)

~148 Aromatic Carbon (C-NO2)

~130 Aromatic C-H

~125 Aromatic C-H

~115 Aromatic C-H

~110 Aromatic C-H

~65 Methylene Carbon (-O-CHz-)

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
1680-1710 Strong C=0 stretch (Carboxylic Acid)
1510-1550 & 1340-1380 Strong N-O stretch (Nitro group)
1050-1250 Strong C-O stretch (Ether)
3000-3100 Medium Aromatic C-H stretch

Table 4: Mass Spectrometry Data
mlz Interpretation
197 [M]* (Molecular lon)
152 [M - COOH]*
138 [M - OCH2COOH]*
122 [M - NO2 - COOH]*
92 [CeH4O]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of (3-Nitrophenoxy)acetic acid in approximately 0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a
larger number of scans compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure:
e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.
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o Record the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization method such as Electrospray lonization (ESI) or Electron Impact (El).

e Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis
(e.g., Time-of-Flight (TOF) or Orbitrap).

o Data Acquisition:
o Acquire a full scan mass spectrum in positive or negative ion mode.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular
ion peak.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (3-Nitrophenoxy)acetic acid.
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Caption: General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168002#3-nitrophenoxy-acetic-acid-spectroscopic-

data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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